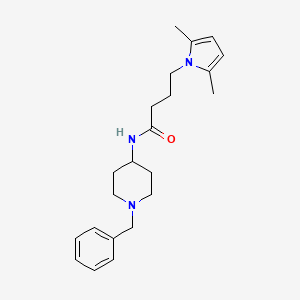
N-(1-benzylpiperidin-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-benzylpiperidin-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide is a useful research compound. Its molecular formula is C22H31N3O and its molecular weight is 353.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-benzylpiperidin-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, synthesis, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H30N2O
- Molecular Weight : 354.47 g/mol
- Structure : The compound features a piperidine ring substituted with a benzyl group and a pyrrole derivative, which plays a crucial role in its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 1-benzylpiperidine with 2,5-dimethylpyrrole derivatives under controlled conditions. The following general steps outline the synthetic route:
- Starting Materials : 1-benzylpiperidine and 4-(2,5-dimethyl-1H-pyrrol-1-yl)butanoic acid.
- Reaction Conditions : The reaction is carried out in a suitable solvent such as dichloromethane with a coupling agent (e.g., EDC or DCC) to facilitate the formation of the amide bond.
- Purification : The product is purified using standard techniques like column chromatography.
Receptor Interactions
Research indicates that similar compounds in the benzylpiperidine class exhibit significant affinity for sigma receptors. Specifically, studies have shown that derivatives of N-(1-benzylpiperidin-4-yl) demonstrate:
- High Affinity for Sigma Receptors : Compounds in this class often show nanomolar binding affinities for sigma1 receptors (Ki values ranging from 3.56 nM to 240 nM for various analogs) while maintaining lower affinities for sigma2 receptors .
Potential Therapeutic Applications
The unique binding profile of this compound suggests several potential therapeutic applications:
- Neuroprotective Agents : Given its interaction with sigma receptors, this compound could be explored as a neuroprotective agent in conditions such as neurodegenerative diseases.
- Radiotracers in Imaging : The high selectivity for sigma1 receptors positions it as a candidate for developing radiotracers used in positron emission tomography (PET) imaging .
Case Studies and Research Findings
A study on the structure-activity relationship (SAR) of related compounds revealed that modifications on the aromatic ring significantly influence receptor affinity and selectivity. For example, halogen substitutions generally enhanced sigma receptor binding compared to electron-donating groups .
In another investigation focused on new psychoactive substances (NPS), compounds structurally related to this compound were reported to have increased use among psychostimulant users, indicating a trend towards exploring their psychoactive properties .
Comparative Analysis with Similar Compounds
| Compound Name | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Potential neuroprotective agent |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | High selectivity for sigma1 |
| 2-fluoro-substituted analogue | 3.56 | 667 | Highest selectivity among tested |
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-(2,5-dimethylpyrrol-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c1-18-10-11-19(2)25(18)14-6-9-22(26)23-21-12-15-24(16-13-21)17-20-7-4-3-5-8-20/h3-5,7-8,10-11,21H,6,9,12-17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMCFIJDMBUVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)NC2CCN(CC2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














